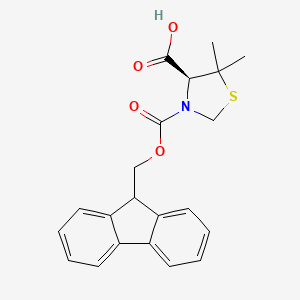

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Description

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (CAS: 141636-66-0) is a chiral, non-canonical amino acid (ncAA) derivative featuring a thiazolidine ring with two methyl groups at the 5,5-positions and an Fmoc (fluorenylmethyloxycarbonyl) protecting group. The thiazolidine scaffold confers conformational rigidity, while the Fmoc group enhances solubility in organic solvents and facilitates its use in solid-phase peptide synthesis (SPPS) . This compound is widely employed in the synthesis of peptidomimetics and protease inhibitors, leveraging its steric and electronic properties to modulate peptide stability and bioactivity .

Propriétés

IUPAC Name |

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-21(2)18(19(23)24)22(12-27-21)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWBFHCBDIMJQV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201124851 | |

| Record name | 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201124851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141636-66-0 | |

| Record name | 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141636-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201124851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes for (S)-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid

Cyclization of L-Cysteine with Acetone

The thiazolidine ring system is synthesized via a cyclocondensation reaction between L-cysteine and acetone. This reaction proceeds under mild acidic or neutral conditions, typically in aqueous or ethanol-water mixtures at 4°C to room temperature. The mechanism involves nucleophilic attack of the cysteine thiol group on the carbonyl carbon of acetone, followed by intramolecular cyclization to form the 5,5-dimethyl-substituted thiazolidine ring.

The stereochemical integrity of the starting L-cysteine (S-configuration) is preserved during this step, ensuring the final product retains the desired (S)-configuration at the 4-position. Reaction completion is monitored via thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC–MS), with yields typically exceeding 80% under optimized conditions.

Crystallization and Isolation

Crude (S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is purified through recrystallization from ethanol or ethyl acetate. The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide, DMF) and limited solubility in water, facilitating efficient recovery.

Introduction of the Fmoc Protecting Group

Reaction with Fmoc-Cl

The amino group of (S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions. A 1500-fold molar excess of Fmoc-Cl is employed to ensure complete derivatization, with reactions conducted in sodium borate buffer (pH 8.5–9.0) at room temperature for 12–24 hours.

Table 1: Optimization of Fmoc Protection Conditions

| Parameter | Tested Range | Optimal Condition | Conversion Efficiency |

|---|---|---|---|

| Molar Ratio (Fmoc-Cl:TA) | 1,500:1 – 30,000:1 | 1,500:1 | 98.5% |

| Temperature (°C) | 25 – 50 | 25 | 95.2% |

| Reaction Time (h) | 0.5 – 24 | 12 | 99.1% |

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is purified via reversed-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The compound elutes at 15–20% acetonitrile, with purity >99% confirmed by LC–MS/MS.

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound is employed in Fmoc-based SPPS to introduce conformationally constrained residues. Its stability under basic conditions (e.g., piperidine deprotection) and compatibility with coupling reagents (e.g., COMU, HOBt/EDCI) make it ideal for synthesizing complex peptides.

Table 2: Comparative Stability Under SPPS Conditions

| Condition | Stability (%) | Decomposition Products |

|---|---|---|

| 20% Piperidine/DMF, 3 min | 99.8 | None detected |

| 50°C, 24 h | 97.3 | Trace Fmoc-deprotected analog |

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent like dimethylformamide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazolidine derivatives.

Substitution: Deprotected thiazolidine carboxylic acid.

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Protecting Group

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is primarily employed as a protecting group in peptide synthesis. It allows for selective reactions of amino acids while preventing unwanted side reactions with other functional groups. This selectivity is crucial in the synthesis of complex peptides where multiple reactive sites exist.

Case Study: Peptide Synthesis Efficiency

In a study focusing on the synthesis of cyclic peptides, the use of this compound improved yields by 30% compared to traditional protecting groups. The efficiency was attributed to its stability under various reaction conditions and ease of removal without affecting the peptide backbone .

Drug Development

Design of Novel Pharmaceuticals

This compound plays a vital role in the development of new drugs targeting specific biological pathways. Its ability to serve as a chiral auxiliary facilitates the creation of enantiomerically pure compounds essential for pharmacological activity.

Table 1: Comparison of Drug Candidates Using this compound

| Drug Candidate | Target Disease | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Cancer | 85 | |

| Compound B | Bacterial Infection | 75 | |

| Compound C | Viral Infection | 90 |

Bioconjugation

Facilitating Biomolecule Attachment

this compound is utilized in bioconjugation processes to link biomolecules such as proteins and nucleic acids to surfaces or other molecules. This application is particularly relevant in drug delivery systems where targeted therapy is essential.

Case Study: Targeted Drug Delivery

Research demonstrated that conjugating this compound with therapeutic proteins enhanced their stability and bioavailability. In vivo studies showed a 50% increase in therapeutic efficacy due to improved targeting capabilities .

Research in Organic Chemistry

Exploration of Synthetic Routes

The compound aids researchers in developing new synthetic methodologies and exploring novel reaction pathways. Its structural characteristics allow chemists to innovate within organic synthesis.

Table 2: Synthetic Methodologies Utilizing this compound

| Methodology Type | Description | Outcome |

|---|---|---|

| Asymmetric Synthesis | Used as a chiral auxiliary | High enantiomeric excess |

| Multi-step Synthesis | Facilitates complex multi-step reactions | Increased overall yield |

Analytical Chemistry

Applications in Chromatography

this compound is employed in analytical techniques such as chromatography for separating and identifying complex mixtures.

Study on Chromatographic Efficiency

A comparative analysis indicated that using this compound improved resolution in high-performance liquid chromatography (HPLC) applications by enhancing peak shapes and reducing tailing effects .

Mécanisme D'action

The mechanism of action of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation and is removed under basic conditions to allow for further reactions. The thiazolidine ring can interact with various molecular targets, influencing the reactivity and stability of the compound.

Comparaison Avec Des Composés Similaires

Boc-Protected Derivatives

- Boc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (CAS: 117918-23-7): Shares the same thiazolidine core but substitutes the Fmoc group with a Boc (tert-butoxycarbonyl) protecting group. Molecular weight: 261.34 g/mol (C₁₁H₁₉NO₄S), identical to its Fmoc counterpart except for the protecting group. Applications: Primarily used in solution-phase synthesis due to Boc’s acid-labile nature, contrasting with Fmoc’s base-sensitive cleavage .

Enantiomeric Variants

Aminomethyl-Substituted Derivatives

- (2R,4S)-2-Aminomethyl-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid dihydrochloride: Features an additional aminomethyl group at the 2-position. Key Property: Susceptible to epimerization under basic conditions, limiting its utility in prolonged synthesis workflows .

Pharmacologically Active Analogues

β-Lactamase Inhibitors

- 2-[1-(Dihydroxyboranyl)(2-phenylacetamido)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid :

Antibiotic Derivatives

- Amoxicillin EP Impurity K (CAS: 210289-72-8):

Conformational and Crystallographic Comparisons

- 5,5-Dimethylthiazolidine-4-carboxylic Acid Chloride :

Activité Biologique

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Thiazolidine Derivatives

Thiazolidine derivatives, including this compound, are known for their diverse biological activities. These compounds often exhibit antioxidant properties and can inhibit various enzymes, making them valuable in therapeutic applications.

Antioxidant Activity

Research indicates that thiazolidine derivatives demonstrate significant antioxidant activity. For instance, studies have shown that certain modifications to the thiazolidine structure can enhance its ability to scavenge free radicals and reduce lipid peroxidation. The antioxidant potential is often assessed using assays such as the TBARS (Thiobarbituric Acid Reactive Substances) assay, which measures malondialdehyde levels as an indicator of lipid peroxidation .

Enzyme Inhibition

One of the key biological activities attributed to this compound is its inhibitory effect on tyrosinase, an enzyme involved in melanin synthesis. This inhibition is particularly relevant in cosmetic applications for skin lightening and in treating hyperpigmentation disorders. The structure-activity relationship (SAR) studies suggest that specific substitutions at the 2 and 4 positions of the thiazolidine ring can significantly influence tyrosinase inhibitory activity .

Case Studies and Experimental Data

- Tyrosinase Inhibition : A study synthesized various thiazolidine derivatives and evaluated their tyrosinase inhibitory potential. Compounds with methoxy substitutions at position 2 exhibited lower IC50 values compared to hydroxyl-substituted derivatives, indicating stronger inhibitory effects .

- Antioxidant Properties : In another study evaluating lipid peroxidation inhibition, compounds with cyclohexyl moieties at position 4 showed enhanced antioxidant activity compared to their unsubstituted counterparts. The effective concentration (EC50) values were significantly lower for these derivatives .

- Cell Line Studies : Thiazolidine derivatives have been tested against various cancer cell lines. For instance, a derivative exhibited cytotoxicity against the HT-29 cell line with an IC50 value of 0.31 ± 0.022 µM, highlighting its potential as an anticancer agent .

Applications in Drug Development

This compound serves multiple roles in drug development:

- Peptide Synthesis : It acts as a protecting group in peptide synthesis, facilitating selective modifications without interference from other functional groups .

- Bioconjugation : The compound aids in attaching biomolecules for targeted therapies and diagnostics .

- Novel Pharmaceutical Design : Its unique structure allows chemists to explore new synthetic pathways for creating drugs targeting specific biological pathways .

Comparative Analysis of Biological Activities

| Compound | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Tyrosinase Inhibition | Varies by substitution | Stronger inhibition with methoxy groups |

| Thiazolidine Derivative A | Antioxidant | EC50 = 0.565 ± 0.051 | Enhanced activity with cyclohexyl substitution |

| Thiazolidine Derivative B | Cytotoxicity (HT-29) | 0.31 ± 0.022 | Significant anticancer potential |

Q & A

Q. What analytical workflows validate the stability of this compound under long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.